molecular formula C11H22N2O2 B112873 Tert-butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 639068-43-2

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B112873
CAS No.: 639068-43-2
M. Wt: 214.3 g/mol
InChI Key: NUZXPHIQZUYMOR-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (abbreviated as Tert-butyl DMPM) is an organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • IUPAC Name : this compound
  • Stereochemistry : The compound exhibits specific stereochemistry at the 3 and 5 positions of the piperazine ring, which influences its biological activity and reactivity.

The piperazine ring is a common scaffold in many biologically active compounds, making Tert-butyl DMPM a valuable precursor for synthesizing new drug candidates. The presence of tert-butyl and dimethyl substituents enhances its lipophilicity, potentially improving gastrointestinal absorption and bioavailability.

Biological Activity

Tert-butyl DMPM has been investigated for various biological activities, particularly its interaction with specific molecular targets that could lead to therapeutic applications:

  • Binding Affinity : Studies indicate that Tert-butyl DMPM may interact with multiple biological targets, potentially acting as a ligand for receptors involved in various signaling pathways. Its binding affinity to these targets is crucial for understanding its mechanism of action.
  • Therapeutic Potential : The compound's unique structure allows it to be a candidate for developing drugs targeting conditions such as cancer, neurological disorders, and metabolic diseases. Its derivatives have been explored for their potential as sirtuin modulators, which are implicated in aging and metabolic regulation .

Synthesis Methods

The synthesis of Tert-butyl DMPM typically involves asymmetric synthesis techniques. One common method includes using carbonyl reductases to produce chiral intermediates effectively. This approach not only yields the desired compound but also allows for the exploration of various substitutions that could enhance biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Tert-butyl DMPM:

  • In Vivo Studies : In animal models, Tert-butyl DMPM demonstrated promising results in reducing disease markers associated with autoimmune disorders. For instance, it was tested in lupus disease models where it showed no significant mortality while impacting specific autoantibody titers .
  • Mechanism of Action : Research indicates that Tert-butyl DMPM may modulate pathways related to inflammation and immune response. Its interaction with sirtuin proteins has been particularly noteworthy, suggesting a role in metabolic regulation and potential therapeutic effects in metabolic syndromes .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in stereochemistry significantly affect the biological activity of piperazine derivatives. For example, compounds with different stereochemical configurations exhibited distinct binding affinities and therapeutic potentials.

Data Table: Comparison of Piperazine Derivatives

Compound NameCAS NumberStructural FeaturesBiological Activity
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate129779-30-2Stereochemistry at 3S and 5S positionsPotential ligand for asymmetric catalysis
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate438049-91-3Different stereochemistry affecting reactivityVaries significantly from (3S,5S)
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate180975-66-0Different substitution pattern on piperazine ringNot extensively studied

Properties

IUPAC Name

tert-butyl 3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

cis-2,6-Dimethylpiperazine (5.08 g) was added to 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile (11.35 g) in tetrahydrofuran (150 mL) at 0° C., followed by stirring for 2 hours. The reaction solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture), to thereby give the title compound (15.36 g, 72%).
Name
cis-2,6-Dimethylpiperazine
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.